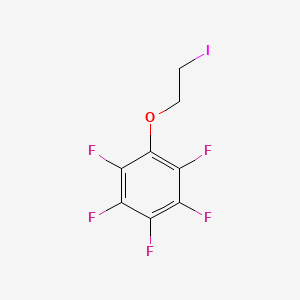

1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

Description

BenchChem offers high-quality 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2-iodoethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5IO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJUCBDOIQNBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

Technical Guide: 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

Executive Summary

1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (CAS 104142-89-8), often referred to as Pentafluorophenoxyethyl Iodide , is a specialized organofluorine compound characterized by a perfluorinated aromatic ring linked to an ethyl iodide tail.[1][2] It serves two distinct high-value functions in modern chemical research:

-

Analytical Standard: It is the critical volatile derivative formed during the ultra-sensitive detection of inorganic iodide (

) via Gas Chromatography-Electron Capture Detection (GC-ECD). -

Fluorous Building Block: It acts as a "light fluorous" alkylating agent, capable of installing a pentafluorophenyl (PFP) tag onto nucleophilic substrates (amines, thiols, phenoxides) to alter lipophilicity or enable fluorous solid-phase extraction (FSPE).

Part 1: Molecular Architecture & Physicochemical Profile

The molecule combines a highly electron-deficient pentafluorophenyl group with a reactive alkyl iodide "warhead." This duality dictates its physical behavior: the PFP group confers high volatility and electron-capture cross-section (essential for ECD sensitivity), while the C-I bond provides a specific site for nucleophilic substitution.

Table 1: Physicochemical Properties

| Property | Data / Characteristic | Context & Implications |

| Formula | Highly halogenated (5F, 1I).[3][4] | |

| Molecular Weight | 422.01 g/mol | Heavy atom effect contributes to density. |

| Appearance | Pale yellow oil or low-melting solid | Iodine-containing ethers often darken upon light exposure. |

| Solubility | Lipophilic (LogP > 4.0) | Soluble in Toluene, DCM, Ethyl Acetate. Insoluble in water. |

| GC Characteristics | High Volatility / High ECD Response | The 5 fluorine atoms create a massive electron cross-section, allowing detection limits in the nanomolar (nM) range. |

| Reactivity | The terminal iodine is a good leaving group, susceptible to displacement by nucleophiles. | |

| Stability | Light Sensitive | The C-I bond is photolabile; store in amber vials at -20°C. |

Part 2: Synthesis & Derivatization Protocols

Two primary pathways exist for generating this compound: Preparative Synthesis (for isolating the reagent) and In-Situ Derivatization (for analytical detection of iodide).

Protocol A: Preparative Synthesis (Williamson Ether Strategy)

For the isolation of the pure compound as a fluorous tagging reagent.

Reagents: Pentafluorophenol (1.0 eq), 1,2-Diiodoethane (3.0 eq), Potassium Carbonate (

-

Activation: Dissolve Pentafluorophenol in anhydrous acetone. Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add 1,2-Diiodoethane dropwise.

-

Critical Step: Use a large excess (3 equivalents) of diiodoethane to suppress the formation of the dimer (1,2-bis(pentafluorophenoxy)ethane).

-

-

Reflux: Heat the mixture to mild reflux (50°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual salts.

-

Purification: Purify via silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). The product elutes before the dimer.

Protocol B: Analytical Derivatization (Phase Transfer)

For the detection of trace iodide in environmental samples (e.g., seaweed, seawater).

Reagents: Sample containing Iodide (

-

Extraction: Mix the aqueous sample with toluene containing the sulfonate precursor and the phase transfer catalyst.

-

Displacement: Heat at 95°C for 30 minutes.

-

Analysis: Inject the toluene layer directly into a GC-ECD system.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Derivatization Pathways

This diagram contrasts the preparative route (making the tag) with the analytical route (detecting iodide).

Caption: Dual pathways for generating PFP-Ethyl Iodide: Method A for chemical isolation and Method B for trace analysis.

Diagram 2: GC-ECD Analytical Workflow

The high electron affinity of the five fluorine atoms makes this molecule ideal for Electron Capture Detection.

Caption: The 5 Fluorine atoms act as an electron sink, enabling femtomolar detection sensitivity via GC-ECD.

Part 4: Reactivity & Applications

Trace Iodide Determination (Primary Application)

The most authoritative application of this molecule is in the speciation of iodine in food (seaweed) and environmental waters.

-

Mechanism: Inorganic iodide is difficult to detect by GC due to non-volatility. By converting it to PFP-ethyl iodide, it becomes volatile.

-

Sensitivity: The PFP group provides a massive cross-section for electron capture, allowing detection limits as low as 2.7 nM .[7][8][9]

-

Selectivity: The reaction conditions (pH, oxidant status) allow differentiation between Iodide (

) and Iodate (

Fluorous Tagging (Synthetic Application)

Researchers use the compound to attach a "light fluorous" tag to molecules.

-

Reaction:

-

Utility: The tagged molecule can be separated from non-tagged impurities using Fluorous Solid Phase Extraction (FSPE) on a fluorous silica cartridge. The tag is "light" because it contains only 5 fluorines, often requiring less rigorous solvents than heavy perfluorinated tags.

Part 5: Handling & Safety

-

Hazard Class: Alkylating Agent.

-

Chemical Incompatibility:

-

Avoid strong nucleophiles unless reaction is intended.

-

Incompatible with strong reducing agents (cleavage of C-I bond).

-

-

Storage:

-

Store at -20°C.

-

Protect from light (amber glass) to prevent iodine liberation (discoloration).

-

References

-

Lin, F. M., et al. (2003). "Highly Sensitive Analysis of Iodide Anion in Seaweed as Pentafluorophenoxyethyl Derivative by Capillary Gas Chromatography." Journal of Agricultural and Food Chemistry, 51(1), 19-23.

-

Dasary, S. S. R., et al. (2013).[7] "Solid phase analytical derivatization as a sample preparation method." Journal of Chromatography A, 1296, 204-213.[7] [7]

-

PubChem. "1,2,3,4,5-Pentafluoro-6-iodosylbenzene (Related Structure/Class)." National Library of Medicine.

-

Pummer, W. J., & Wall, L. A. (1966).[11] "Pentafluorophenyl Alkyl and Vinyl Ethers."[11] NIST Technical Series / Journal of Research of the National Bureau of Standards.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CN104961629A - Synthetic method of pentafluorophenol - Google Patents [patents.google.com]

- 3. 2-Ethoxy-3,3,4,4,5-pentafluoro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]tetrahydrofuran | C12H5F19O2 | CID 44224734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. survivaltechnologies.in [survivaltechnologies.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Molecular structure and weight of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

The following technical guide provides an in-depth analysis of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene , a specialized organofluorine reagent used in fluorous chemistry, bioconjugation, and materials science.

A Versatile Fluorous Tagging Reagent and Alkylating Scaffold[1]

Executive Summary

1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (also referred to as Pentafluorophenyl 2-iodoethyl ether) is a bifunctional organofluorine compound characterized by a highly electron-deficient perfluoroaryl ring linked to a reactive alkyl iodide via an ether bridge.

This molecule serves two primary critical functions in research and development:

-

Fluorous Tagging: The C₆F₅ moiety acts as a "light" fluorous tag, enabling the enrichment of labeled substrates (e.g., peptides, metabolites) using Fluorous Solid Phase Extraction (FSPE) or fluorous chromatography.

-

Synthetic Intermediate: The labile C–I bond makes it an excellent electrophile for introducing the pentafluorophenoxy group into nucleophilic substrates or as a precursor for vinyl ethers via elimination.

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a pentafluorobenzene core substituted at the 6-position (or ipso position relative to the ether) with a 2-iodoethoxy chain. The electron-withdrawing nature of the five fluorine atoms significantly reduces the electron density of the aromatic ring, making it prone to π-π stacking interactions with electron-rich systems and rendering the ether oxygen less basic than in non-fluorinated analogs.

| Property | Data |

| IUPAC Name | 1-(2-iodoethoxy)-2,3,4,5,6-pentafluorobenzene |

| Common Name | Pentafluorophenyl 2-iodoethyl ether |

| Molecular Formula | C₈H₄F₅IO |

| SMILES | FC1=C(F)C(F)=C(OCCI)C(F)=C1F |

| CAS Registry | Not widely listed; Custom Synthesis Class |

Molecular Weight Calculation

Precise molecular weight is critical for mass spectrometry (MS) applications, particularly when used as a mass tag.

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Fluorine (F) | 5 | 18.998 | 94.990 |

| Iodine (I) | 1 | 126.904 | 126.904 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Exact Mass | 338.013 | ||

| Molar Mass | 338.01 g/mol |

Electronic & Reactivity Profile

-

C–I Bond: The carbon-iodine bond is weak (approx. 50 kcal/mol) and highly polarizable, making the terminal carbon a soft electrophile ideal for Sₙ2 reactions with thiols or amines.

-

Perfluoroaryl Ring: The C₆F₅ group is chemically robust but susceptible to nucleophilic aromatic substitution (SₙAr) at the para position under harsh basic conditions. However, the ether linkage is generally stable under standard alkylation protocols.

Synthetic Pathways & Production[3][4]

The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene follows a standard Williamson ether synthesis protocol, adapted for the acidity of pentafluorophenol (pKa ~5.5).

Synthesis Protocol

Reagents: Pentafluorophenol, 1,2-Diiodoethane (excess), Potassium Carbonate (K₂CO₃), Acetone or DMF.

-

Activation: Pentafluorophenol is dissolved in dry acetone. Anhydrous K₂CO₃ (1.5 eq) is added to generate the pentafluorophenoxide anion.

-

Alkylation: The mixture is added dropwise to a refluxing solution of excess 1,2-diiodoethane (3-5 eq). The excess is crucial to prevent the formation of the dimer (1,2-bis(pentafluorophenoxy)ethane).

-

Purification: The solvent is removed, and the residue is partitioned between ether and water. The organic layer is dried and concentrated. The product is purified via silica gel chromatography (Hexanes/EtOAc) or vacuum distillation.

Reaction Mechanism Diagram

Figure 1: Synthetic pathway via Williamson ether synthesis. Excess diiodoethane is required to suppress dimerization.

Applications in Chemical Biology & Drug Discovery

Fluorous Tagging & Enrichment

The primary utility of this molecule lies in its ability to attach a "Fluorous Pony Tail" (the C₆F₅ group) to a target molecule. This enables the use of Fluorous Solid Phase Extraction (FSPE) to separate the tagged molecule from non-fluorinated impurities.

-

Workflow: A complex mixture (e.g., a peptide library) is reacted with the reagent. Only the target species (e.g., containing a free cysteine) reacts. The mixture is passed through a fluorous silica cartridge. Non-tagged molecules wash through; the tagged molecule is retained and subsequently eluted with a fluorophilic solvent (e.g., MeOH/Water).

19F NMR Probing

The five non-equivalent fluorine atoms (ortho, meta, para) provide a distinct signal pattern in ¹⁹F NMR spectroscopy.

-

Shift Range: Typically -150 to -165 ppm (relative to CFCl₃).

-

Utility: This allows for the monitoring of biological events or binding interactions without background interference, as biological systems lack endogenous fluorine.

Experimental Workflow: Cysteine Tagging

Figure 2: Workflow for selective enrichment of cysteine-containing peptides using the fluorous tag.

Handling, Stability & Safety

Stability Profile

-

Light Sensitivity: As an alkyl iodide, the compound is sensitive to light. Prolonged exposure leads to the homolytic cleavage of the C–I bond, liberating iodine (purple discoloration). Storage: Amber vials at -20°C.

-

Hydrolysis: The ether linkage is stable to aqueous acid and base under mild conditions. However, the C₆F₅ ring can undergo nucleophilic attack by strong bases (e.g., hydroxide, alkoxides) at elevated temperatures.

Safety Hazards

-

Alkylating Agent: Like all alkyl halides, this compound is a potential alkylating agent and should be treated as a mutagen/carcinogen.

-

HF Release: Thermal decomposition may release Hydrogen Fluoride (HF). Do not heat above 150°C without proper ventilation.

References

-

Pentafluorophenyl Alkyl and Vinyl Ethers. Source: National Institutes of Health (PMC). Context: foundational chemistry of pentafluorophenol alkylation and the stability of the resulting ether linkage. [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. Source: National Institutes of Health (PMC). Context: Applications of perfluoroaryl groups in bioconjugation and peptide modification. [Link]

-

Synthesis of Perfluoroalkyl Iodides and Derivatives. Source: European Patent Office (EP0711264B1).[1] Context: General methods for handling fluorinated alkyl iodides and their reactivity patterns.

Sources

Comprehensive Technical Guide: Chemical Identifiers and Analytical Applications of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

Executive Summary

In the realm of trace halogen analysis, the quantification of iodide in complex matrices (such as processed seaweed or biological fluids) presents a significant analytical challenge due to the anion's lack of volatility and poor detectability in standard chromatographic systems. 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (CAS: 108262-33-5) serves as a critical analytical derivative designed to solve this problem. By converting aqueous iodide into this highly fluorinated organic ether, researchers can leverage Gas Chromatography with Electron Capture Detection (GC-ECD) to achieve femtomole-level sensitivity.

As a Senior Application Scientist, I have structured this guide to move beyond mere chemical identification. This whitepaper dissects the mechanistic causality behind the design of this derivative, details a self-validating experimental protocol for its synthesis in situ, and provides the quantitative metrics necessary for rigorous assay validation.

Chemical Identity and Structural Parameters

The target compound is synthesized during sample preparation via the derivatization of iodide. Its structure is intentionally engineered to maximize electron capture cross-section while maintaining chromatographic volatility.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

| IUPAC Name | 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene |

| CAS Registry Number | 108262-33-5 |

| Common Synonyms | Pentafluorophenoxyethyl iodide; 2-(pentafluorophenoxy)ethyl iodide |

| Molecular Formula | C8H4F5IO |

| Molecular Weight | 338.01 g/mol |

| Key Structural Features | Pentafluorophenyl ring (electron-withdrawing); Iodoethyl tag |

Mechanistic Role in Trace Halogen Analysis

The Causality of Derivatization

Direct analysis of trace iodide is nearly impossible via GC due to its ionic nature. Historically, pentafluorobenzyl bromide (PFBBr) was used as an alkylating agent to impart volatility. However, PFBBr is highly volatile, lachrymatory, and its unreacted excess frequently co-elutes with the target analyte, obscuring the chromatogram.

To circumvent this, the reagent 2-(pentafluorophenoxy)ethyl 2-(piperidino)ethanesulfonate (PFPES) was developed . PFPES is a non-lachrymatory solid. When it reacts with iodide, it yields 1,2,3,4,5-pentafluoro-6-(2-iodoethoxy)benzene. The unreacted PFPES and its hydrolysis products partition differently than the target derivative, resulting in an exceptionally clean chromatographic background.

Structural Advantages for GC-ECD

The resulting derivative is an ideal ECD target. The detector relies on the analyte's ability to capture thermal electrons. The 1,2,3,4,5-pentafluoro-6-(2-iodoethoxy)benzene molecule features two highly electronegative moieties: the pentafluorophenyl ring and the heavy iodine atom. These functional groups synergistically amplify the electron-capture cross-section, driving the limit of detection down to the nanomolar range.

Structural components of pentafluorophenoxyethyl iodide driving GC-ECD analytical sensitivity.

Experimental Protocol: Derivatization and GC-ECD Analysis

To ensure absolute trustworthiness in quantitative analysis, the following protocol is designed as a self-validating system . Every step includes built-in checks to account for matrix effects, extraction inefficiencies, and speciation variations.

Step-by-Step Methodology

Step 1: Matrix Preparation and Quantitative Reduction

-

Extract the aqueous sample (e.g., homogenized processed seaweed) into a clean vial.

-

Causality Check: Iodine in environmental samples exists in multiple oxidation states (iodide, iodate, elemental iodine). To ensure total iodine quantification, add 500 μL of 5 mM sodium sulfite (Na₂SO₃). The sulfite acts as a reducing agent, quantitatively converting all iodate and iodine into the target iodide anion.

Step 2: Phase-Transfer Catalyzed Derivatization

-

Add an internal standard (IS) to the aqueous phase (e.g., a known concentration of a structurally distinct halogenated ether) to correct for subsequent extraction losses.

-

Introduce toluene containing the PFPES derivatizing reagent and tetra-n-hexylammonium bromide (THABr).

-

Causality Check: Because iodide is water-soluble and PFPES is organic-soluble, the reaction requires a phase-transfer catalyst. THABr transports the iodide anion into the toluene layer, where a rapid Sₙ2 nucleophilic substitution occurs.

-

Seal the vial and heat the biphasic mixture at 70 °C for 1 hour.

Step 3: Phase Separation and GC-ECD Analysis

-

Allow the mixture to cool and partition. Extract the upper organic (toluene) layer containing the newly synthesized 1,2,3,4,5-pentafluoro-6-(2-iodoethoxy)benzene.

-

Inject 1 μL of the organic extract into a capillary GC-ECD system.

Self-Validating System Checks

-

Matrix Blanks: Run parallel unspiked matrix samples (processed without the reduction step) to establish the baseline noise and confirm the absence of endogenous interfering peaks.

-

Yield Verification: The 1-hour reaction time at 70 °C yields an ~85% conversion rate. While a 2-hour reaction yields ~96%, the 1-hour protocol is standardized because the internal standard perfectly corrects for the kinetic yield, optimizing laboratory throughput without sacrificing quantitative accuracy.

Reaction pathway and analytical workflow for the derivatization of iodide to the target analyte.

Quantitative Data & Performance Metrics

The conversion of iodide to 1,2,3,4,5-pentafluoro-6-(2-iodoethoxy)benzene provides exceptional analytical reliability. The following table summarizes the field-proven performance metrics of this derivative when analyzed via GC-ECD.

Table 2: Analytical Performance Metrics (GC-ECD)

| Metric | Value | Causality / Significance |

| Limit of Detection (LOD) | ~2.7 nM (2.7 fmol/μL) | Enabled by dual high-electron-affinity moieties (F₅-ring and Iodine). |

| Derivatization Yield | 84.6 ± 1.4% (1h at 70°C) | Optimized for rapid throughput; corrected via internal standard. |

| Derivative Stability | > 48 hours | Allows for batch processing and automated GC autosampler queues without degradation. |

| Linearity (R) | 0.999 | Ensures reliable, self-validating quantification across a wide dynamic range. |

References

-

Lin, F.-M., Wu, H.-L., Kou, H.-S., & Lin, S.-J. (2003). Highly Sensitive Analysis of Iodide Anion in Seaweed as Pentafluorophenoxyethyl Derivative by Capillary Gas Chromatography. Journal of Agricultural and Food Chemistry, 51(4), 867-870.[Link]

Technical Whitepaper: Reactivity & Applications of 2-(Pentafluorophenoxy)ethyl Iodide

Topic: Reactivity profile of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene Format: Technical Whitepaper

Executive Summary

This technical guide profiles 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (hereafter referred to as PFPE-I ), a specialized bifunctional reagent used primarily in chemical biology and organic synthesis.

Unlike standard alkylating agents, PFPE-I combines a highly reactive aliphatic electrophile (alkyl iodide) with a perfluorinated aromatic reporter group. This unique architecture dictates a dual-mode reactivity profile:

-

Primary Mode: Rapid

alkylation of nucleophiles (thiols, amines) via the ethyl iodide "warhead." -

Secondary Mode: Nucleophilic Aromatic Substitution (

) susceptibility at the para-fluorine position under specific forcing conditions.

This guide details the mechanistic causality of these modes, provides self-validating experimental protocols, and outlines its utility as a

Molecular Architecture & Electronic Properties

To predict reactivity, one must understand the electronic push-pull of the molecule.

| Component | Electronic Feature | Chemical Consequence |

| Pentafluorophenyl (PFP) Ring | Strong | Acts as a robust |

| Ether Linkage ( | Prevents direct conjugation between the PFP ring and the alkyl iodide, maintaining the aliphatic character of the leaving group. | |

| Ethyl Spacer ( | Flexible tether. | Minimizes steric clash between the bulky PFP group and the target nucleophile during substitution. |

| Iodide ( | Weak | Excellent leaving group (LG). The |

Mechanistic Insight: The "Fluorine Effect"

The electron-withdrawing nature of the PFP group exerts a through-bond inductive effect. While this slightly deactivates the

Primary Reactivity: Chemoselective Alkylation ( )

The dominant reaction pathway is the displacement of iodine by nucleophiles. This reaction is highly chemoselective for thiols (sulfhydryls) over amines at neutral pH due to the "soft-soft" interaction preference between sulfur and the alkyl iodide.

Validated Protocol: Cysteine Tagging in Proteins

Objective: Label surface-exposed cysteine residues with the PFP tag for

Reagents:

-

Target Protein (

in phosphate buffer, pH 7.5). -

PFPE-I (Dissolved in DMSO).[2]

-

TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides.

Step-by-Step Methodology:

-

Reduction: Incubate protein with

equivalents of TCEP for 30 minutes at RT to ensure cysteines are reduced. Avoid DTT, as it contains thiols that will compete for the reagent. -

Addition: Add

equivalents of PFPE-I (from DMSO stock). Ensure final DMSO concentration is -

Incubation: React for 2 hours at RT or

overnight in the dark (iodides are light-sensitive). -

Quenching: Add excess glutathione or

-mercaptoethanol to scavenge unreacted PFPE-I. -

Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.

Self-Validation Check:

-

Mass Spectrometry: Analyze the intact protein. A mass shift of

(Molecular Weight of tag minus HI) confirms mono-labeling. - NMR: Appearance of three distinct signals (ortho, meta, para) confirms the presence of the tag.

Secondary Reactivity: Nucleophilic Aromatic Substitution ( )

Researchers must be vigilant regarding the PFP ring's susceptibility to

The Risk Scenario

If the reaction pH

-

Mechanism: Meisenheimer complex formation followed by elimination of fluoride (

). -

Result: Loss of the specific

NMR pattern (simplification from 3 signals to 2 sets of signals) and potential cross-linking if the nucleophile is bifunctional.

Reactivity Pathway Diagram

The following diagram illustrates the bifurcation between the desired alkylation and the undesired ring substitution.

Caption: Path A represents the target reaction at the alkyl iodide. Path B represents the potential degradation pathway at the PFP ring under forcing conditions.

Analytical Utility: NMR Profile

The PFP group is an exceptional reporter due to the high sensitivity of the

Expected Chemical Shifts (referenced to )

| Position | Multiplicity | Approx.[3][4] Shift ( | Diagnostic Value |

| Ortho (2F) | Doublet (d) | Sensitive to electronic changes at the ether oxygen. | |

| Para (1F) | Triplet (t) | Most diagnostic. Disappearance/shift indicates | |

| Meta (2F) | Triplet (t) | Generally the most shielded signal. |

Note: Chemical shifts are solvent-dependent. In aqueous protein buffers, signals may broaden due to chemical exchange or restricted rotation upon binding.

Handling & Safety Protocols

Hazard Classification: Alkylating Agent. Precautionary Principle: All alkyl iodides are potential carcinogens/mutagens as they can alkylate DNA.

-

Storage: Store at

under inert gas (Argon/Nitrogen). Iodides degrade to liberate -

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to reduce iodine) followed by dilute ammonia (to quench alkylating potential).

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis and Reactivity of Pentafluorophenyl Ethers

- NMR Chemical Shift Data Title: NMR Chemical Shift Table - Organofluorine. Source: Alfa Chemistry. Context: Reference standards for ortho/meta/para fluorine shifts in PFP systems.

-

Applic

- Title: Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes.

- Source: PMC - NIH.

- Context: Methodology for using fluorinated alkyl chains as NMR probes in biological environments.

-

URL:[Link]

-

General Reactivity of Fluorin

Sources

- 1. 2-(3-Fluorophenyl)ethyl iodide|467223-91-2 [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 2,3,4,5,6-Pentafluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]

- 7. Iodopentafluoroethane | C2F5I | CID 9636 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pentafluorophenyl Group: A Technical Guide to its Electronic Properties and Applications

Abstract

The pentafluorophenyl (C₆F₅) group is a cornerstone of modern medicinal chemistry, materials science, and chemical biology. Its unique electronic properties, stemming from the cumulative electron-withdrawing effects of five fluorine atoms, impart profound changes to the reactivity, acidity, and non-covalent interactions of the parent molecule. This guide provides an in-depth exploration of the electronic landscape of the pentafluoro-substituted benzene ring, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its behavior, supported by experimental data and computational insights. Furthermore, this guide will present detailed protocols for the characterization and application of this versatile functional group.

The Electronic Influence of Polychlorination: A Tale of Inductive Effects and π-System Perturbation

The substitution of all five hydrogen atoms on a benzene ring with highly electronegative fluorine atoms drastically alters its electronic character.[1] This transformation is primarily driven by the strong inductive (-I) effect of the fluorine atoms, which withdraws electron density from the aromatic ring. This electron deficiency is a defining feature of the pentafluorophenyl group and has significant consequences for its chemical behavior.

The electron-withdrawing nature of the C₆F₅ group significantly enhances the acidity of attached functional groups. A classic example is pentafluorophenol (C₆F₅OH), which exhibits a pKa of 5.5, making it one of the most acidic phenols.[2][3][4] This increased acidity is a direct result of the stabilization of the corresponding pentafluorophenolate anion through the dispersal of the negative charge by the electron-deficient ring.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring. The pentafluorophenyl group possesses a positive σ value, indicating its strong electron-withdrawing character, which influences the rates and equilibria of a wide range of organic reactions.[5][6][7][8][9]

Non-Covalent Interactions: The Unique Dance of Arene-Perfluoroarene Stacking

A fascinating and highly significant aspect of the pentafluorophenyl group is its participation in arene-perfluoroarene (π-π) stacking interactions.[10][11] Unlike the stacking of two electron-rich benzene rings, which can be repulsive, the interaction between an electron-deficient perfluoroarene and an electron-rich arene is often attractive. This is due to complementary quadrupole moments, where the electron-poor face of the perfluoroarene interacts favorably with the electron-rich face of the arene.[12]

These interactions are a result of a combination of electrostatic and dispersion forces.[10][11][13] The strength of these interactions can be substantial, with binding energies significantly larger than those of benzene-benzene dimers.[10] This has profound implications for crystal engineering, supramolecular chemistry, and the design of molecules with specific three-dimensional architectures.[14][15][16]

Spectroscopic Fingerprints: Characterizing the Pentafluorophenyl Group

Several spectroscopic techniques are instrumental in identifying and characterizing compounds containing the pentafluorophenyl group.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful tool for the analysis of pentafluorophenyl derivatives. The ¹⁹F NMR spectrum typically shows three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants.[17][18][19][20] Analysis of these spectra provides invaluable information about the electronic environment of the ring and the nature of the substituent.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of a pentafluorophenyl group shows characteristic signals for the carbon atoms, which are influenced by the attached fluorine atoms. The C-F coupling constants can provide further structural insights.

-

Infrared (IR) Spectroscopy: The IR spectrum of a pentafluorophenyl-containing compound will exhibit characteristic C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹.[21] The pentafluorophenyl ether linkage also shows a characteristic band around 1170 cm⁻¹.[21]

Pentafluorophenyl Esters: Highly Activated Intermediates for Bioconjugation and Peptide Synthesis

One of the most widespread applications of the pentafluorophenyl group is in the formation of pentafluorophenyl (PFP) esters.[1][22][23] These esters are highly reactive towards nucleophiles, particularly amines, due to the excellent leaving group ability of the pentafluorophenoxide anion.[1][24] This high reactivity makes PFP esters invaluable tools in a variety of synthetic transformations.

Key Advantages of PFP Esters:

-

High Reactivity: They react readily with amines to form stable amide bonds under mild conditions.[1][23][24]

-

Stability: PFP esters exhibit greater stability towards hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[23][24]

-

Crystalline Nature: Many PFP esters are crystalline solids, which facilitates their purification and handling.[23]

These properties have led to the extensive use of PFP esters in:

-

Solid-Phase Peptide Synthesis (SPPS): PFP esters of Fmoc-protected amino acids are widely used for the efficient formation of peptide bonds.[23]

-

Bioconjugation: They are employed to attach labels, such as fluorescent dyes or biotin, to proteins and other biomolecules.[24][25]

-

Polymer Chemistry: PFP esters are used in the synthesis and post-polymerization modification of functional polymers.[25][26][27]

Applications in Drug Discovery and Materials Science

The unique electronic properties of the pentafluorophenyl group make it a valuable component in the design of new pharmaceuticals and advanced materials.

-

Drug Discovery: The introduction of a pentafluorophenyl group can modulate the physicochemical properties of a drug candidate, such as its acidity, lipophilicity, and metabolic stability. The ability to engage in arene-perfluoroarene interactions can also be exploited to enhance binding affinity to biological targets.

-

Materials Science: The strong electron-withdrawing nature of the pentafluorophenyl group is utilized to tune the electronic properties of organic materials for applications in electronics, such as in tetrakis(pentafluorophenyl)porphyrins.[28] The robust arene-perfluoroarene interactions are also harnessed to control the self-assembly and enhance the mechanical properties of supramolecular structures like synthetic nanotubes.[14]

Experimental Protocols

Protocol 1: Synthesis of a Pentafluorophenyl Ester

This protocol describes a general method for the synthesis of a pentafluorophenyl ester from a carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Carboxylic acid

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous sodium sulfate

-

Stir plate and stir bar

-

Round bottom flask

-

Filter funnel and filter paper

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane in a round bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the pure pentafluorophenyl ester.

Protocol 2: Characterization by ¹⁹F NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹⁹F NMR spectrum of a pentafluorophenyl-containing compound.

Materials:

-

Pentafluorophenyl-containing compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the compound in the appropriate deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹⁹F NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum appropriately (e.g., using an internal or external standard).

-

Analyze the chemical shifts, coupling patterns, and integration of the signals to confirm the structure of the compound.

Data Presentation

| Compound | pKa | Reference |

| Phenol | 9.95 | Standard Value |

| Pentafluorophenol | 5.5 | [2][3] |

Table 1: Comparison of the pKa values of phenol and pentafluorophenol, highlighting the significant increase in acidity upon perfluorination.

| Interaction | Binding Energy (ΔG, kcal/mol) | Solvent | Reference |

| Benzene-Benzene | ~ -2.5 (gas phase) | - | [10] |

| Benzene-Perfluorobenzene | ~ -5.4 (gas phase) | - | [10] |

| Arene-Perfluoroarene | ~ -1.2 to -1.6 | Organic Solvents | [10] |

| Arene-Perfluoroarene | ~ -1 to -5 | Water | [10] |

Table 2: Representative binding energies for arene-arene and arene-perfluoroarene interactions, demonstrating the enhanced stability of the latter.

Visualizations

Figure 1: The dominant electronic effects of the pentafluorophenyl group leading to its characteristic chemical properties.

Figure 2: A schematic representation of the key features of arene-perfluoroarene interactions.

Figure 3: Workflow illustrating the synthesis of a pentafluorophenyl ester and its subsequent reaction with a nucleophile.

References

- D. B. Judd, Arene-Perfluoroarene Interactions in Solution, The Journal of Organic Chemistry, 2021.

- Wikipedia, Pentafluorophenol, Wikipedia, the free encyclopedia.

- Chemical Science, Arene–perfluoroarene interactions confer enhanced mechanical properties to synthetic nanotubes, RSC Publishing, 2022.

- The Journal of Organic Chemistry, Arene-Perfluoroarene Interactions in Solution, 2021.

- Crystal Growth & Design, Arene–Perfluoroarene Noncovalent Interactions and Melting Point Correlations in 1-(Pentafluorophenyl)

- Morressier, Investigating arene-perfluoroarene interactions in solution using comput

- ResearchGate, NON-COVALENT INTERACTIONS IN COMPLEXES OF FLUORINATED AROMATIC RINGS INVESTIGATED BY ROT

- PMC, Perfluorophenyl Ether and Rel

- Organic & Biomolecular Chemistry, Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic arom

- MDPI, Influence of the Arene/Perfluoroarene Ratio on the Structure and Non-Covalent Interactions in Crystals of Cd(II), Cd(II)-Tb(III) and Cu(II) Compounds, 2023.

- ResearchGate, Scheme of the synthesis of pentafluorophenyl ester of..., 2024.

- Survival Technologies Ltd.

- Chemistry of Materials, π-Stacking between Pentafluorophenyl and Phenyl Groups as a Controlling Feature of Intra- and Intermolecular Crystal Structure Motifs in Substituted Ferrocenes.

- ChemicalBook, Pentafluorophenol CAS#: 771-61-9.

- Loughborough University Research Repository, NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4, 2019.

- Crystal Growth & Design, Interplay between Aryl···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol with Molecules of Trigonal Symmetry, ACS Public

- ResearchGate, Hammett substituent constants for ‐C6F5, ‐CF3, and....

- ResearchGate, X-ray crystal structures of pentafluorophenyl deriv

- CrystEngComm, Weak non-covalent interactions control the relative molecular orientation in the crystals of N-pentafluorobenzyl aniline deriv

- ResearchGate, From B(C6F5)3 to B(OC6F 5)3: Synthesis of (C6F5) 2BOC6F5 and C6F5B(OC 6F5)

- Benchchem, An In-depth Technical Guide to Pentafluorophenol-d and Its Applic

- Grokipedia, Pentafluorophenyl esters.

- Google Patents, US8143369B2 - Polymers bearing pendant pentafluorophenyl ester groups, and methods of synthesis and functionaliz

- New Journal of Chemistry, Electronic properties of tetrakis(pentafluorophenyl)porphyrin, RSC Publishing.

- Chair of Analytical Chemistry, Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), 2025.

- PMC, Recent Advances in Asymmetric Catalysis Associ

- Organometallics, Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)(3-n)(C6Cl5)(n) (n=1-3), 2011.

- Journal of the American Chemical Society, Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.

- ResearchGate, Single-Crystal X-Ray Diffraction Studies in a Series of 5-Pentafluorophenyl-2,2'-bipyridines and Their Fused Analogs, Request PDF.

- Journal of the Chemical Society, Dalton Transactions, X-Ray crystallographic determination of the molecular structures of π-cyclopentadienyl-[1-hydroxy-2,3,4,5-tetrakis(trifluoromethyl)phosphole-1-oxide]cobalt and tricarbonyl-η4-[1-pentafluorophenyl-2,3,4,5-tetrakis(trifluoromethyl)thiophen]manganese.

- MURAL - Maynooth University Research Archive Library, Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3), 2022.

- Chemical Methodologies, Structural and Computational Analysis of a Triclinic Pentafluorophenyl-Urea Deriv

- Scilit, Pentafluorophenyl group. Electronic effect as a substituent.

- PubChem, Pentafluorophenol | C6HF5O | CID 13041.

- RSC Publishing, Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile pl

- ResearchGate, Synthesis of pentafluorophenyl(meth)

- University of Bath, B(C6F5)

- Chemical Reviews, A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

- Guidechem, Pentafluorophenol 771-61-9 wiki.

- Research Solutions Pages, Fluorine NMR spectra of pentafluorophenyl deriv

- Journal of the Chemical Society B: Physical Organic, Magnetic double resonance studies of pentafluorophenyl deriv

-

ResearchGate, X‐Ray crystal structures of a) 6 and b) 3.[14] Solvent molecules,....

- SpectraBase, Pentafluorobenzene - Optional[1H NMR] - Spectrum.

- Wikipedia, Hammett equ

- Semantic Scholar, Table 1 from Is the Hammett's constant free of steric effects?.

- YouTube, 27.04 A Survey of Hammett Substituent Constants, 2021.

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 3. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. Arene-Perfluoroarene Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigating arene-perfluoroarene interactions in solution using computation and experiment [morressier.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Arene–perfluoroarene interactions confer enhanced mechanical properties to synthetic nanotubes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. | PDF or Rental [articles.researchsolutions.com]

- 20. Magnetic double resonance studies of pentafluorophenyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 23. grokipedia.com [grokipedia.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. US8143369B2 - Polymers bearing pendant pentafluorophenyl ester groups, and methods of synthesis and functionalization thereof - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. Electronic properties of tetrakis(pentafluorophenyl)porphyrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability & Handling of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

[1]

Executive Summary

This technical guide provides a comprehensive stability profile and handling protocol for 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (also known as Pentafluorophenyl 2-iodoethyl ether).[1] As a specialized fluorinated intermediate often used in fluorous tagging and supramolecular chemistry, its stability is governed by two competing functional moieties: the robust, electron-deficient pentafluorophenyl (Pfp) ring and the labile, light-sensitive alkyl iodide tail.[1]

Critical Stability Directive: This compound is Light Sensitive and Thermally Labile at elevated temperatures. Strict adherence to cold, dark storage under inert atmosphere is required to prevent deiodination and elimination reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Data |

| Chemical Name | 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene |

| Common Synonyms | Pentafluorophenyl 2-iodoethyl ether; 1-(2-iodoethoxy)-2,3,4,5,6-pentafluorobenzene |

| Molecular Formula | C₈H₄F₅IO |

| Molecular Weight | 338.01 g/mol |

| Structure | C₆F₅–O–CH₂–CH₂–I |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, Chloroform, THF, Acetone; Immiscible with water |

| Key Reactivity | Alkylating agent (Sₙ2), Fluorous tagging |

Stability Data & Degradation Analysis

The stability of this molecule is best understood by analyzing its constituent parts. While the perfluorinated ring confers resistance to oxidative degradation, the alkyl iodide chain is the "weak link" determining shelf-life.[1]

Photostability (Critical Risk)[1]

-

Risk Level: High

-

Mechanism: Homolytic cleavage of the Carbon-Iodine (C–I) bond.

-

Observation: Exposure to UV or visible light causes the compound to turn from colorless to pink/violet, indicating the liberation of elemental Iodine (

). -

Kinetics: Degradation is zero-order with respect to concentration initially, driven purely by photon flux.[1]

Thermal Stability

-

Risk Level: Moderate

-

Threshold: Stable at room temperature (

) for short periods (<24 hours). -

Degradation Pathway: At temperatures

, or upon prolonged standing, the molecule undergoes elimination of HI to form the vinyl ether (Pentafluorophenyl vinyl ether). -

Catalysis: This elimination is catalyzed by trace bases or contact with basic surfaces (e.g., non-acid-washed glass).[1]

Chemical Stability (Hydrolysis & Oxidation)

-

Hydrolysis: Relative stability to neutral moisture. However, in the presence of light and moisture, the radical intermediates can react with water to form the alcohol (Pentafluorophenyl 2-hydroxyethyl ether).[1]

-

Oxidation: The perfluorinated ring is highly resistant to oxidation. The ether linkage is stable.

-

Nucleophilic Attack: The molecule is a potent alkylating agent. It will react rapidly with amines, thiols, and phosphines.[1] Note: The Pfp ring itself is susceptible to Nucleophilic Aromatic Substitution (

) at the para-position if exposed to strong nucleophiles (e.g., alkoxides) in polar aprotic solvents.

Degradation Pathways (Visualization)

The following diagram details the three primary degradation vectors: Photolysis (Light), Elimination (Base/Heat), and Hydrolysis.[1]

Caption: Primary degradation pathways showing light-induced radical formation and thermally/base-induced elimination.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following "Chain of Custody" protocol must be implemented.

Storage Conditions

| Condition | Requirement | Rationale |

| Temperature | 2°C to 8°C | Retards thermal elimination of HI.[1] |

| Light Protection | Amber Glass / Foil Wrap | Prevents homolytic C–I bond cleavage. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen/moisture; prevents radical propagation. |

| Container | Teflon-lined Cap | Prevents iodine leaching into rubber septa.[1] |

| Stabilizer | Copper Wire (Optional) | Activated Copper turnings can be added to scavenge free iodine in long-term storage.[1] |

Handling Workflow

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening to prevent water condensation.

-

Dispensing: Handle in a fume hood or glovebox. Use foil-wrapped glassware if the reaction time exceeds 1 hour.

-

Re-sealing: Purge the headspace with Argon before returning to cold storage.

Decision Tree for Usage

Caption: Operational workflow for assessing compound quality before experimental use.

Analytical Monitoring (QC)

When verifying stability, use the following markers.

-

¹⁹F NMR (Fluorine NMR): The most diagnostic tool.

-

¹H NMR (Proton NMR):

-

Intact: Two triplets (approx. 3.0–4.5 ppm) corresponding to

and -

Elimination: Appearance of vinylic protons (

).

-

-

HPLC:

-

Use UV detection at 254 nm (Pfp absorption).

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Note: Free iodine may not appear clearly on UV unless monitored at higher wavelengths, but the "Pink" visual check is usually sufficient for iodine detection.

-

References

-

ChemicalBook. (2025). Perfluoroalkyl Iodide Safety and Handling Data. Retrieved from [1]

-

NIST. (2024). Reactivity of Pentafluorophenyl Alkyl and Vinyl Ethers. NIST Technical Series. Retrieved from [1]

-

Apollo Scientific. (2023). Safety Data Sheet: Perfluorohexyl Iodide (Analogous Structure). Retrieved from [1]

-

PubChem. (2025).[2] 1,2,3,4,5-pentafluoro-6-iodobenzene (Precursor Data). National Library of Medicine. Retrieved from [1]

-

BenchChem. (2025).[3] Pentafluorophenyl Esters in Synthesis: Stability and Reactivity. Retrieved from [1]

Methodological & Application

Application Note: Precision Synthesis of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

This Application Note is structured as a comprehensive technical guide for the synthesis of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene . It is designed for medicinal chemists and materials scientists requiring high-purity fluorous linkers.[1]

Executive Summary

The target molecule, 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (also known as 2-(Pentafluorophenoxy)ethyl iodide), is a critical intermediate in the synthesis of fluorous tags, supramolecular synthons, and fluorinated liquid crystals.[1] Its unique structure combines a lipophilic, electron-deficient pentafluorophenyl (PfP) ring with a reactive alkyl iodide handle, enabling rapid nucleophilic substitution or radical cross-coupling.[1]

This protocol details a two-step modular synthesis designed to maximize yield and minimize the formation of the common dimer byproduct, 1,2-bis(pentafluorophenoxy)ethane.[1] Unlike direct alkylation with diiodoethane, which suffers from poor selectivity, this route utilizes a ring-opening hydroxyalkylation followed by a mild iodination.[1]

Key Chemical Properties

| Property | Data |

| Target Molecule | 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene |

| Molecular Formula | |

| Molecular Weight | 338.01 g/mol |

| Appearance | Colorless to pale yellow oil (light sensitive) |

| Storage | 2–8°C, protected from light |

Strategic Synthesis Pathway

The synthesis is divided into two distinct phases to ensure control over product purity.

-

Phase 1: Hydroxyalkylation. Reaction of pentafluorophenol with ethylene carbonate.[2] This method is atom-economical and avoids the use of strong bases that can degrade the electron-deficient aromatic ring.

-

Phase 2: Iodination. Conversion of the alcohol to the iodide using the Appel reaction (

). This avoids the harsh conditions of acid-mediated substitution and prevents elimination side-reactions.

Reaction Scheme Visualization

Figure 1: Modular synthesis pathway avoiding dimerization side-products.

Phase 1: Synthesis of 2-(Pentafluorophenoxy)ethanol

Direct alkylation of pentafluorophenol with 2-bromoethanol can be problematic due to the formation of phenoxide salts that may decompose the alkylating agent.[2] The ethylene carbonate method is superior in reliability.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | MW ( g/mol ) | Role |

| Pentafluorophenol | 1.0 | 184.06 | Substrate |

| Ethylene Carbonate | 1.05 | 88.06 | Alkylating Agent |

| Potassium Fluoride (KF) | 0.05 | 58.10 | Catalyst |

| Toluene | N/A | 92.14 | Azeotropic drying (optional) |

Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Loading: Charge the flask with Pentafluorophenol (1.0 eq) and Ethylene Carbonate (1.05 eq). Add anhydrous Potassium Fluoride (0.05 eq).

-

Note: Pentafluorophenol is solid at RT (mp ~34°C).[2] Gentle warming may be required to melt it for transfer.

-

-

Reaction: Heat the neat mixture to 155–160°C in an oil bath.

-

Observation:

evolution will be observed. Ensure the system is vented to a fume hood. -

Duration: Stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS.[1] The spot for pentafluorophenol (

) should disappear, replaced by a lower

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dissolve the residue in Dichloromethane (DCM) and wash with water (

) to remove unreacted ethylene carbonate and KF. -

Dry the organic layer over

, filter, and concentrate.

-

-

Purification: The crude oil is often sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~185°C at atmospheric pressure, or ~85°C at 6 mmHg).[1]

Phase 2: Iodination via Appel Reaction

This step converts the hydroxyl group to an iodide under neutral/mildly basic conditions, preserving the fluorinated aromatic ring.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | MW ( g/mol ) | Role |

| Intermediate Alcohol | 1.0 | 228.12 | Substrate |

| Triphenylphosphine ( | 1.2 | 262.29 | Oxygen Acceptor |

| Imidazole | 1.5 | 68.08 | Base/Scavenger |

| Iodine ( | 1.2 | 253.81 | Iodine Source |

| DCM (Anhydrous) | 0.1 M | - | Solvent |

Experimental Protocol

-

Preparation: In a dry round-bottom flask under

or Argon atmosphere, dissolve the 2-(Pentafluorophenoxy)ethanol (from Phase 1) in anhydrous DCM. -

Reagent Addition: Add Triphenylphosphine (1.2 eq) and Imidazole (1.5 eq). Stir until fully dissolved.

-

Iodination: Cool the solution to 0°C (ice bath). Add Iodine (1.2 eq) portion-wise over 15 minutes.

-

Control Point: The solution will initially turn dark/brown and then fade to yellow/orange as the iodine reacts.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 3–4 hours.

-

Monitoring: TLC (10% EtOAc/Hexane). The polar alcohol spot will be replaced by a non-polar, UV-active spot (Target Iodide).

-

-

Workup:

-

Quench the reaction by adding saturated aqueous Sodium Thiosulfate (

) and stir vigorously for 10 minutes. The organic layer should turn from orange/brown to pale yellow or colorless. -

Separate the layers.[2] Extract the aqueous layer once with DCM.

-

Wash combined organics with brine, dry over

, and concentrate.[1]

-

-

Purification:

-

The residue will contain solid Triphenylphosphine oxide (

). -

Triturate the residue with cold Hexane/Pentane (the product is soluble;

is not). Filter off the solids.[3] -

Concentrate the filtrate and purify via Flash Column Chromatography (100% Hexane to 5% EtOAc/Hexane).

-

Yield Expectation: 85–92% (over 2 steps).

-

Critical Control Points & Troubleshooting

Workflow Logic Diagram

Figure 2: Purification workflow to remove phosphine oxide byproducts.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete conversion; Moisture in Ethylene Carbonate.[1][2] | Dry reagents; Ensure temp reaches 160°C to drive |

| Product is Colored (Pink/Purple) | Free Iodine presence. | Wash organic layer thoroughly with Sodium Thiosulfate. |

| Dimer Formation | Used dibromoethane instead of ethylene carbonate.[2] | Switch to the Phase 1 protocol described above. |

| Oily Impurities | Residual | Repeat hexane trituration or use a silica plug (elute with 100% Pentane). |

Analytical Validation

The identity of the product must be confirmed using NMR spectroscopy.[2] The high symmetry of the pentafluorophenyl group simplifies the

-

H NMR (400 MHz,

-

NMR (376 MHz,

References

-

Synthesis of Pentafluorophenoxyethanol

-

Source: TCI Chemicals.[2] Product Specification: 2-(Pentafluorophenoxy)ethanol.

-

-

Phenol Alkylation with Ethylene Carbonate

- Source: PrepChem. Synthesis of 2-phenoxyethanol.

-

URL:[Link]

-

Appel Reaction for Iodination

-

Pentafluorophenyl Chemistry

- Source: National Institutes of Health (PMC). Pentafluorophenyl Alkyl and Vinyl Ethers.

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,3,4,5,6-Pentafluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. Iodosobenzene bis(trifluoroacetate) [organic-chemistry.org]

- 6. Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Alkylation with 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

[1]

Reagent Profile & Chemical Properties

| Property | Description |

| Chemical Name | 1-(2-iodoethoxy)-2,3,4,5,6-pentafluorobenzene |

| Common Name | Pentafluorophenoxyethyl Iodide |

| Formula | |

| Molecular Weight | ~338.01 g/mol |

| Functional Group | Primary Alkyl Iodide (Electrophile) |

| Leaving Group | Iodide ( |

| Stability | Light-sensitive; store at -20°C protected from light.[1][3] |

| Reactivity | High reactivity in |

Mechanistic Insight

The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (

-

Effect of the

group: Unlike direct perfluoroalkyl iodides (

Experimental Protocol: General Alkylation of Phenols

This protocol describes the alkylation of a generic phenol (Ar-OH) to generate a pentafluorophenoxyethyl ether .[1] This is a common transformation for creating fluorous-tagged building blocks or 19F NMR probes.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Target Phenol (1.0 equiv)

-

Reagent: 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (1.2 – 1.5 equiv)[1]

-

Base: Potassium Carbonate (

) (anhydrous, 2.0 – 3.0 equiv) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)[1]

-

Catalyst (Optional): 18-Crown-6 (if using

in a non-polar solvent)[1]

Step-by-Step Methodology

1. Preparation of the Nucleophile:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Phenol (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Add

(3.0 mmol, 414 mg).[1] -

Scientific Rationale: A 30-minute stir at room temperature is recommended here to allow deprotonation of the phenol to the phenoxide anion, maximizing nucleophilicity before adding the electrophile.[1]

2. Addition of the Alkylating Agent:

-

Add 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (1.2 mmol, ~405 mg) dropwise to the reaction mixture.

-

Note: If the reagent is a solid or viscous oil, dissolve it in a minimal amount of DMF before addition.[1]

3. Reaction:

-

Heat the mixture to 60°C under an inert atmosphere (

or Ar). -

Monitor reaction progress via TLC or LC-MS.[1]

4. Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with water (

mL) to remove DMF and inorganic salts.[1] -

Wash the organic layer with Brine (10 mL).[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

5. Purification:

-

Standard: Silica gel flash chromatography (Hexanes/EtOAc gradient).[1]

-

Fluorous Option: If the product is sufficiently "heavy" with fluorine, use a Fluorous Solid Phase Extraction (F-SPE) cartridge.[1] Elute non-fluorous impurities with 80% MeOH/Water, then elute the product with 100% MeOH or Acetone.[1]

Visualization: Reaction Workflow

The following diagram illustrates the chemical pathway and the logic behind the purification strategy.

Caption: Reaction pathway for the alkylation of phenols followed by Fluorous Solid-Phase Extraction (F-SPE) logic.

Application Note: Why use this specific tag?

A. 19F NMR Probing

The pentafluorophenyl (

-

Signal Pattern: Typically shows three sets of multiplets: ortho (2F), meta (2F), and para (1F).[1]

-

Utility: This allows for quantitative monitoring of reaction progress or metabolic stability studies without requiring isotopically labeled standards.[1]

B. Supramolecular Interactions ( -Stacking)

The

-

Application: Introducing this tag allows the molecule to engage in face-to-face

-

C. "Light" Fluorous Tagging

Unlike heavy perfluoroalkyl chains (

-

Benefit: It provides enough fluorine content to be retained on PFP-functionalized HPLC columns , allowing for the separation of the tagged molecule from non-tagged byproducts (e.g., unreacted starting material) which will elute at different times.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Poor nucleophilicity or steric hindrance.[1] | Switch base to |

| Elimination Product | Basicity too high; E2 elimination of HI. | The reagent has a |

| Reagent Degradation | Light sensitivity/Hydrolysis.[1] | Ensure reagent is fresh.[1] If the iodide has turned yellow/brown, wash an ether solution of it with sodium thiosulfate before use.[1] |

References

-

Fluorous Tagging Strategies: Zhang, W. (2009).[1] "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides."[1][4] Combinatorial Chemistry & High Throughput Screening. Link

-

Pentafluorophenyl Chemistry: Sandford, G. (2003).[1] "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron. Link[1]

-

Arene-Perfluoroarene Interactions: Salonen, L. M., et al. (2011).[1] "The hexafluorobenzene–benzene interaction: a model system for the study of the π–π interaction." Chemical Communications.[1] Link

-

General Alkylation Protocols: Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 209 (2002).[1] (Standard protocols for alkylation using alkyl iodides). Link

Attaching pentafluorophenyl groups via ethoxy linkers

Application Note: Engineering Bioconjugates via Ethoxy-Linked Pentafluorophenyl (PFP) Esters

Executive Summary

The development of Targeted Protein Degraders (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced biomaterials relies heavily on the precise assembly of modular chemical components. The linker region, often composed of ethoxy units (such as polyethylene glycol or PEG), dictates the solubility, flexibility, and pharmacokinetic profile of the conjugate[1]. To attach these linkers to target proteins or small-molecule warheads, pentafluorophenyl (PFP) esters have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters. This guide details the mechanistic rationale, synthesis, and self-validating bioconjugation protocols for utilizing ethoxy-linked PFP esters.

Mechanistic Rationale: The PFP-Ethoxy Advantage

The Role of the Ethoxy (PEG) Linker Hydrophobic linkers (e.g., simple alkyl chains) often lead to the aggregation of bioconjugates and poor aqueous solubility. Ethoxy linkers mitigate this by forming hydrogen bonds with surrounding water molecules, creating a hydration shell that enhances the overall hydrophilicity and biocompatibility of the construct[1]. For example, Hydroxy-PEG3-PFP ester is a widely utilized building block in PROTAC synthesis because the PEG spacer provides the optimal distance and flexibility required for ternary complex formation between an E3 ligase and a target protein[2].

The Superiority of PFP Esters While NHS esters are the historical standard for amine-reactive crosslinking, they suffer from rapid hydrolysis in aqueous buffers, severely limiting reaction times. PFP esters offer a field-proven solution. The pentafluorophenyl ring exerts a profound electron-withdrawing effect, making the ester carbonyl highly electrophilic and reactive toward unhindered primary amines. Simultaneously, the bulky fluorine atoms provide steric shielding against smaller, less nucleophilic water molecules, significantly extending the hydrolytic half-life of the active ester[3].

Caption: Workflow for synthesizing and conjugating ethoxy-linked PFP esters.

Quantitative Data: PFP vs. NHS Esters

To guide experimental design, the following table summarizes the comparative metrics between NHS and PFP esters when attached to ethoxy linkers.

| Property | NHS Ester (Traditional) | PFP Ester (Advanced) | Mechanistic Causality / Impact |

| Aqueous Half-Life (pH 7.4) | ~1 - 2 hours | > 8 hours | Fluorine steric shielding protects the PFP carbonyl from water attack, allowing longer reaction times. |

| Amine Reactivity | High | Very High | Strong inductive electron withdrawal by 5 fluorine atoms increases carbonyl electrophilicity. |

| Storage Stability | Prone to degradation | Excellent | PFP esters are highly crystalline and less hygroscopic, preventing premature degradation during storage[4]. |

| Leaving Group Tracking | N-Hydroxysuccinimide | Pentafluorophenol | PFP-OH is easily tracked via UV (260 nm) and LC-MS (m/z 183), aiding in precise reaction monitoring. |

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system for synthesizing and utilizing ethoxy-linked PFP esters.

Protocol A: Synthesis of an Ethoxy-Linked PFP Ester

Objective: Convert a PEG-carboxylic acid into a reactive PFP ester using carbodiimide chemistry[3][4]. Causality Check:N,N'-Diisopropylcarbodiimide (DIC) is selected over EDC for this organic-phase reaction because the byproduct, diisopropylurea, is easily removed via filtration, streamlining the purification of the linker.

-

Preparation: Dissolve 1.0 equivalent of the ethoxy-carboxylic acid (e.g., Hydroxy-PEG3-COOH) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Add 1.1 equivalents of pentafluorophenol (PFP-OH) to the solution. Stir for 5 minutes to ensure complete dissolution.

-

Coupling: Dropwise, add 1.1 equivalents of DIC. The reaction mixture will gradually become cloudy as the diisopropylurea byproduct precipitates[4].

-

Incubation: Stir the reaction at room temperature for 2-4 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The formation of the PFP ester can be visualized under UV light (254 nm), whereas the starting PEG-acid is typically UV-inactive.

-

Purification: Filter the mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (using an Ethyl Acetate/Hexane gradient) to yield the pure ethoxy-linked PFP ester[2].

Caption: Nucleophilic acyl substitution mechanism of ethoxy-linked PFP esters.

Protocol B: Bioconjugation to a Target Amine

Objective: Attach the synthesized ethoxy-PFP linker to a primary amine (e.g., on a PROTAC ligand or a lysine residue). Causality Check: A mild organic base (DIPEA) is used to ensure the target amine remains deprotonated and highly nucleophilic, driving the substitution reaction forward.

-

Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous Dimethylformamide (DMF).

-

Basification: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Conjugation: Add 1.2 equivalents of the ethoxy-linked PFP ester.

-

Incubation: Stir at room temperature for 1-2 hours. The superior reactivity of the PFP group typically drives this reaction to completion much faster than equivalent NHS esters.

-

Self-Validation (Post-Reaction): Perform a Ninhydrin (Kaiser) test on a small reaction aliquot[5]. A color change from deep blue to colorless/yellow confirms the complete consumption of the primary amine. Additionally, LC-MS analysis should reveal the appearance of the free pentafluorophenol leaving group (m/z 183) and the desired conjugate mass.

-

Isolation: Purify the final conjugate via preparative Reverse-Phase HPLC.

References

-

[5] Efficient Orthogonal Bioconjugation of Dendrimers for Synthesis of Bioactive Nanoparticles. mintakafoundation.org.5

-

Polypeptide–polymer bioconjugates. ru.nl.

-

[1] US20100129314A1 - Potent conjugates and hydrophilic linkers. google.com. 1

-

[4] Recent development of peptide coupling reagents in organic synthesis. uni-kiel.de. 4

-

[2] Hydroxy-PEG3-PFP ester (Pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate) | PROTAC Linker. medchemexpress.com.2

-

[3] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. rsc.org. 3

Sources

- 1. US20100129314A1 - Potent conjugates and hydrophilic linkers - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. mintakafoundation.org [mintakafoundation.org]

Application Note: Nucleophilic Substitution Protocols for 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene

Executive Summary & Strategic Utility

1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene (hereafter PFIEB ) is a specialized bifunctional linker used primarily in fluorous tagging , proteomics , and NMR-based screening . Its structure features two distinct reactive domains:[1][2]

-

The Perfluorophenyl (PFP) Ring: A highly lipophilic, electron-deficient moiety that serves as a

NMR reporter and a "fluorous tag" for solid-phase extraction (FSPE). -

The Alkyl Iodide Tail: An excellent electrophile for nucleophilic aliphatic substitution (

).

The Core Challenge: The PFP ring is susceptible to Nucleophilic Aromatic Substitution (

This guide provides validated protocols to achieve chemoselective substitution, transforming PFIEB into azides (for Click chemistry), thioethers (for cysteine tagging), and amines.

Mechanistic Causality & Chemoselectivity

To ensure protocol reproducibility, researchers must understand the competing pathways.

The vs. Competition

-

Target Pathway (

): The C–I bond (bond dissociation energy -

Off-Target Pathway (

): The five fluorine atoms create a highly electron-deficient ring. Hard nucleophiles (alkoxides, hydroxides) or high temperatures (

Decision Matrix for Reaction Design

| Variable | Favors Target ( | Favors Byproduct ( |

| Nucleophile | Soft: | Hard: |

| Solvent | Polar Aprotic: DMF, DMSO, MeCN | Protic: Water, Alcohols (at high pH) |

| Temperature | Ambient to | |

| Base | Non-nucleophilic (DIPEA, | Nucleophilic (NaOH, NaOMe) |

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways based on experimental conditions.

Figure 1: Chemoselective divergence. Green paths indicate desired alkylation; red paths indicate ring degradation.

Validated Experimental Protocols

Protocol A: Synthesis of Fluorous Azides (Pre-Click)

Application: Converting PFIEB into a "Click" chemistry reagent (CuAAC).

Rationale: Azide is a potent, soft nucleophile that reacts rapidly with primary iodides. DMF solvates the cation (

Materials:

-

PFIEB (1.0 eq)

-

Sodium Azide (

) (1.5 eq) [Warning: Toxic, shock sensitive] -

Solvent: Anhydrous DMF or DMSO

-

Workup: Diethyl ether, Brine,

Step-by-Step Methodology:

-

Preparation: Dissolve PFIEB (e.g., 1 mmol, 338 mg) in anhydrous DMF (3 mL) in a round-bottom flask.

-

Addition: Add

(1.5 mmol, 97 mg) in a single portion. -

Reaction: Stir the suspension at ambient temperature for 4 hours.

-

Note: If monitoring by TLC shows incomplete conversion, warm to

. Do not exceed

-

-

Quench: Pour the mixture into 15 mL of ice water.

-

Extraction: Extract with diethyl ether (

). The fluorous tag makes the product highly lipophilic. -

Wash: Wash combined organics with water (

) and brine ( -

Drying: Dry over

, filter, and concentrate in vacuo.-

Safety: Do not rotary evaporate to total dryness if heating is involved; organic azides are energetic.

-

-

Yield: Expect >90%. Product is usually a clear oil.

Protocol B: Cysteine Bioconjugation (Thiol Alkylation)

Application: Tagging cysteine residues in peptides or proteins for

Materials:

-

Peptide/Protein with free Cysteine (1.0 eq)

-

PFIEB (1.2 – 2.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF/Phosphate Buffer (pH 7.5) mixture (1:1)

Step-by-Step Methodology:

-

Solubilization: Dissolve the peptide in phosphate buffer (pH 7.5).

-

Reagent Prep: Dissolve PFIEB in DMF.

-

Mixing: Add the PFIEB solution to the peptide solution. Ensure the final DMF concentration is